molecular formula C₅H₁₂O₃ B1154734 (2R,3R)-2-Methylbutane-1,2,3-triol

(2R,3R)-2-Methylbutane-1,2,3-triol

Cat. No.: B1154734
M. Wt: 120.15
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Functional Groups

(2R,3R)-2-Methylbutane-1,2,3-triol contains a five-carbon backbone with a methyl substituent at the second carbon position and three hydroxyl groups located at positions 1, 2, and 3. The molecular architecture consists of a primary alcohol group at carbon-1, a tertiary alcohol at carbon-2 (which also bears the methyl substituent), and a secondary alcohol at carbon-3. This arrangement of functional groups creates a unique chemical environment that influences both the physical properties and reactivity of the molecule. The compound belongs to the broader class of alcohols, specifically polyols, due to the presence of multiple hydroxyl groups in its structure.

The spatial arrangement of the hydroxyl groups in this compound creates opportunities for intramolecular hydrogen bonding, which significantly impacts the compound's stability and conformational preferences. The presence of the methyl group at carbon-2 introduces steric hindrance that affects the rotational freedom around adjacent carbon-carbon bonds. This structural feature distinguishes it from simpler triols such as glycerol and contributes to its unique chemical behavior. The three hydroxyl groups provide multiple sites for chemical modification through reactions such as esterification, etherification, and oxidation, making the compound versatile for synthetic applications.

The electronic properties of this compound are governed by the electron-donating nature of the hydroxyl groups and the inductive effects of the methyl substituent. These electronic characteristics influence the compound's reactivity patterns and its ability to participate in various chemical transformations. The positioning of the functional groups creates a molecule with both hydrophilic and hydrophobic characteristics, contributing to its solubility properties in different solvents. Understanding these structural features is essential for predicting the compound's behavior in chemical reactions and biological systems.

Absolute Configuration and Chirality

The absolute configuration of this compound is defined by the specific spatial arrangement of atoms around its two chiral centers located at carbon-2 and carbon-3. The (2R,3R) designation indicates that both chiral centers possess the R configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's biological activity and its role in asymmetric synthesis processes. The presence of two chiral centers theoretically allows for four possible stereoisomers, but the (2R,3R) form represents one specific enantiomeric configuration that exhibits distinct properties.

The chirality of this compound originates from the tetrahedral geometry around the chiral carbon atoms, where four different substituents are arranged in a non-superimposable manner. At carbon-2, the four different substituents include a hydroxyl group, a methyl group, a hydrogen atom, and the carbon chain extending toward carbon-3. Similarly, carbon-3 features a hydroxyl group, a hydrogen atom, and two different carbon-containing substituents. This arrangement creates a three-dimensional structure that cannot be superimposed on its mirror image, establishing the compound's chiral nature.

The stereochemical purity of this compound is critical for its applications in biochemical systems, where specific enzyme-substrate interactions require precise molecular recognition. The absolute configuration influences the compound's ability to participate in stereoselective reactions and affects its biological activity patterns. In synthetic applications, maintaining the stereochemical integrity of the compound is essential for producing the desired products with high enantioselectivity. The specific (2R,3R) configuration also determines the compound's optical rotation properties and its interaction with polarized light.

The relationship between the (2R,3R) configuration and the compound's chemical reactivity can be understood through analysis of steric and electronic effects. The specific spatial arrangement of substituents around the chiral centers influences the accessibility of reactive sites and affects the kinetics of chemical transformations. This stereochemical information is crucial for designing synthetic strategies that utilize this compound as a chiral building block or intermediate.

X-ray Crystallography and Nuclear Magnetic Resonance-Based Structural Elucidation

Structural elucidation of this compound relies on advanced analytical techniques that provide detailed information about molecular geometry, bonding patterns, and stereochemical arrangements. Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for characterizing the compound's structure, with proton Nuclear Magnetic Resonance providing information about the hydrogen environments and carbon-13 Nuclear Magnetic Resonance revealing the carbon framework. The Nuclear Magnetic Resonance spectra of vicinal diols, including compounds similar to this compound, show characteristic patterns that reflect the presence of hydroxyl groups and their spatial relationships.

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits distinct signals corresponding to different hydrogen environments within the molecule. The hydroxyl protons appear as exchangeable signals, often observed as broad peaks due to hydrogen bonding effects and rapid exchange processes. The methyl protons attached to carbon-2 appear as a doublet due to coupling with the adjacent hydrogen, while the methylene protons at carbon-1 show characteristic splitting patterns reflecting their geminal and vicinal coupling relationships. The hydrogen attached to carbon-3 appears as a complex multiplet due to its coupling with multiple neighboring protons.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional experiments, provide additional structural information about this compound. Correlation spectroscopy experiments reveal through-bond connectivity patterns, while Nuclear Overhauser Effect spectroscopy provides information about through-space proximity relationships that are crucial for understanding the compound's three-dimensional structure. These techniques are particularly valuable for confirming the stereochemical assignments and understanding conformational preferences in solution.

While specific X-ray crystallographic data for this compound were not found in the available literature, X-ray crystallography remains the gold standard for determining absolute configuration and precise molecular geometry. The technique provides information about bond lengths, bond angles, and intermolecular interactions in the solid state. For similar compounds, X-ray crystallographic analysis has revealed important details about hydrogen bonding patterns and crystal packing arrangements that influence physical properties. The combination of Nuclear Magnetic Resonance spectroscopy and X-ray crystallography provides complementary information about molecular structure in both solution and solid states.

Analytical Technique Information Provided Key Applications
Proton Nuclear Magnetic Resonance Hydrogen environments, coupling patterns Structure confirmation, purity assessment
Carbon-13 Nuclear Magnetic Resonance Carbon framework, substitution patterns Structural elucidation, stereochemical analysis
Two-dimensional Nuclear Magnetic Resonance Connectivity relationships, spatial proximity Conformational analysis, absolute configuration
X-ray Crystallography Precise molecular geometry, intermolecular interactions Absolute structure determination, crystal engineering

Conformational Analysis and Steric Interactions

The conformational behavior of this compound is governed by the interplay between steric interactions, hydrogen bonding, and electronic effects. The presence of multiple hydroxyl groups creates opportunities for intramolecular hydrogen bonding, which stabilizes certain conformations while destabilizing others. The methyl substituent at carbon-2 introduces additional steric constraints that influence the rotational preferences around the carbon-carbon bonds. Understanding these conformational preferences is crucial for predicting the compound's reactivity and its behavior in different chemical environments.

The rotation around the carbon-2 to carbon-3 bond represents a key conformational degree of freedom that affects the overall molecular shape and properties. Similar to the conformational analysis of butane derivatives, this compound exhibits multiple conformational states with different energy levels. The staggered conformations are generally favored over eclipsed arrangements due to reduced steric repulsion between substituents. However, the presence of hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations that might otherwise be unfavorable based solely on steric considerations.

The gauche and anti conformations around the central carbon-carbon bond exhibit different stability patterns in this compound compared to simple alkanes. The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize gauche conformations that bring these groups into proximity. This stabilization effect competes with steric repulsion between bulky substituents, creating a complex energy landscape for conformational transitions. The specific stereochemical arrangement in the (2R,3R) isomer influences the accessibility and stability of different hydrogen-bonded conformations.

Advanced computational methods have been employed to study the conformational preferences of vicinal diols similar to this compound. These studies reveal that density functional theory calculations, particularly those using hybrid functionals with appropriately augmented basis sets, provide reliable predictions of conformational energies and hydrogen bonding patterns. The calculations must account for the subtle balance between steric repulsion, hydrogen bonding, and electronic effects that determine the preferred conformations. Experimental validation of these computational predictions comes from spectroscopic studies that probe the conformational populations in solution.

The conformational flexibility of this compound has important implications for its chemical reactivity and biological activity. Different conformations may exhibit varying reactivity patterns due to differences in the accessibility of reactive sites and the orientation of functional groups. The compound's ability to adopt multiple conformations also affects its interaction with enzymes and other biological macromolecules, influencing its pharmacological properties. Understanding the conformational landscape is therefore essential for rational drug design and optimization of synthetic processes involving this compound.

Conformational Feature Energy Considerations Structural Implications
Intramolecular Hydrogen Bonding Stabilization of gauche conformations Reduced molecular flexibility
Steric Interactions Destabilization of eclipsed arrangements Preference for staggered conformations
Methyl Substituent Effects Additional steric constraints Modified rotational barriers
Hydroxyl Group Orientation Solvent-dependent stabilization Variable intermolecular interactions

Properties

Molecular Formula

C₅H₁₂O₃

Molecular Weight

120.15

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural distinctions between (2R,3R)-2-Methylbutane-1,2,3-triol and analogs from the evidence:

Compound Name Molecular Formula Functional Groups Stereochemistry Key Features
This compound C₅H₁₂O₃ 3 hydroxyls, 1 methyl (2R,3R) Triol with chiral methyl branching
(2S,3R)-2-Aminobutane-1,3-diol C₄H₁₁NO₂ 2 hydroxyls, 1 amino (2S,3R) Amino diol; potential biological activity
2,2-Dimethyl-1-butanol C₆H₁₄O 1 hydroxyl, 2 methyl N/A Branched monoalcohol; industrial uses
(2S,3R)-2-Azido-triol derivatives C₁₂H₁₇N₃O₄ 3 hydroxyls, 1 azido (2S,3R) Azido-protected intermediates for synthesis

Key Observations :

  • Functional Group Diversity: The target triol lacks the azido or amino groups present in and compounds, which impacts reactivity. For example, azido groups enable click chemistry, while amino groups enhance nucleophilicity .
  • Stereochemical Impact: The (2R,3R) configuration may confer distinct physical properties (e.g., optical rotation) compared to (2S,3R)-configured analogs like the amino diol .

Physicochemical and Toxicological Properties

Property This compound (Inferred) 2,2-Dimethyl-1-butanol (2S,3R)-2-Aminobutane-1,3-diol
Molecular Weight ~136.15 g/mol 102.17 g/mol 105.14 g/mol
Boiling Point High (due to H-bonding) 143–145°C Not reported
Solubility Polar solvents (e.g., water, ethanol) Moderate in water High in polar solvents
Toxicity Likely low (similar to triols) Irritant (respiratory) Not reported; amino group may increase reactivity

Notes:

  • The triol’s three hydroxyl groups enhance hydrophilicity compared to monoalcohols like 2,2-dimethyl-1-butanol .
  • Amino-substituted diols () may exhibit higher reactivity in biological systems due to the amino group’s basicity .

Preparation Methods

Chiral Dioxanone Intermediate Approach

The dioxanone strategy, exemplified by the synthesis of related 2-C-methylerythritol derivatives, provides a template for accessing (2R,3R)-2-methylbutane-1,2,3-triol. In this method, a chiral dioxanone serves as the foundational scaffold. For instance, (2S,4R)-cis-2-phenyl-4-tert-butyldimethylsilyloxy-1,3-dioxan-5-one undergoes highly axial-face selective addition of CH3_3MgBr to install the C2 methyl group with 20:1 diastereoselectivity . Subsequent hydrolysis of the dioxanone ring yields a triol intermediate.

Key Steps :

  • Silyl Protection : The C4 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to direct regioselective Grignard addition.

  • Methyl Group Addition : CH3_3MgBr adds to the carbonyl carbon, favoring axial attack due to steric and electronic effects from the TBS group .

  • Deprotection and Hydrolysis : Acidic or basic conditions cleave the silyl ether and acetal, releasing the triol.

This method achieves high enantiomeric excess (ee) but requires precise control of reaction temperatures (−78°C to 0°C) to maintain stereoselectivity .

Epoxide Ring-Opening and Transannular Cyclization

A multi-step route involving epoxidation and transannular cyclization has been reported for structurally analogous triols. Starting from a protected diene, epoxidation with m-CPBA generates an epoxide, which undergoes BF3_3-catalyzed transannular cyclization to form a cyclic carbonate . Subsequent methanolysis of the carbonate under basic conditions (NaOMe/MeOH) produces a triol precursor.

Representative Reaction Sequence :

  • Epoxidation : Diene 56 → Epoxide 57 (5.4:1 selectivity at −20°C) .

  • Cyclization : Epoxide 57 → Cyclic carbonate 59 (BF3_3·OEt2_2, −60°C, 74% yield) .

  • Methanolysis : Carbonate 59 → Triol 60 (93% yield) .

Oxidative cleavage of 60 with Pb(OAc)4_4 removes a superfluous carbon, yielding a hydroxy ketone that is further reduced or protected to access the target triol . This method highlights the utility of cyclic intermediates for controlling regiochemistry.

Stereoselective Reduction of Keto Intermediates

Reduction of keto groups with stereochemical guidance is another viable pathway. For example, LiAlH4_4 reduction of a ketone intermediate derived from ozonolysis of a benzylidene-protected triol provides a 1,2,3-triol with defined configuration . The ketone is generated via ozonolysis of a cyclic acetal, followed by benzoate protection to direct reduction selectivity.

Procedure :

  • Ozonolysis : Benzylidene acetal → Ozonide intermediate.

  • Reductive Workup : Zn/HOAc cleavage → Hydroxy ketone.

  • Benzoate Protection : Selective protection of the primary hydroxyl group.

  • Reduction : LiAlH4_4 reduces the ketone to a secondary alcohol, yielding the triol .

This approach achieves >90% ee when chiral acetals are employed, though scalability is limited by ozonolysis safety concerns.

Data Comparison of Key Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Stereoselectivity
Dioxanone Approach Chiral dioxanoneCH3_3MgBr, TBSCl, H3_3O+^+65–7520:1 dr
Epoxide Cyclization Protected dienem-CPBA, BF3_3, NaOMe70–745.4:1 dr
Keto Reduction Benzylidene acetalO3_3, LiAlH4_460–70>90% ee

Q & A

Q. What computational models predict the solubility and stability of this compound in polar solvents?

  • Methodological Answer : Use COSMO-RS or Molecular Dynamics simulations to calculate Hansen solubility parameters. These models correlate with experimental data from cloud-point measurements or differential scanning calorimetry (DSC) .

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